(2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine
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Overview
Description
(2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine is a synthetic organic compound that belongs to the class of triazinan-2-imines This compound is characterized by the presence of a benzylpiperidine moiety, a chlorophenyl group, and a nitro-substituted triazinan-2-imine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzylpiperidine Moiety: This step involves the alkylation of piperidine with benzyl halides under basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Triazinan-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: The final step involves the nitration of the triazinan-2-imine core using nitrating agents such as nitric acid or nitronium tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylpiperidine moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of benzylpiperidine N-oxide.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group may play a role in redox reactions, while the benzylpiperidine and chlorophenyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-fluorophenyl)-N-nitro-1,3,5-triazinan-2-imine
- (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-bromophenyl)-N-nitro-1,3,5-triazinan-2-imine
Uniqueness
The presence of the chlorophenyl group in (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine may impart unique electronic properties, influencing its reactivity and interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C21H25ClN6O2 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
(NE)-N-[1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide |
InChI |
InChI=1S/C21H25ClN6O2/c22-18-6-8-19(9-7-18)26-15-23-21(24-28(29)30)27(16-26)20-10-12-25(13-11-20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2,(H,23,24) |
InChI Key |
OTFQOYGVKHDNFV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1N\2CN(CN/C2=N\[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CN(CNC2=N[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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